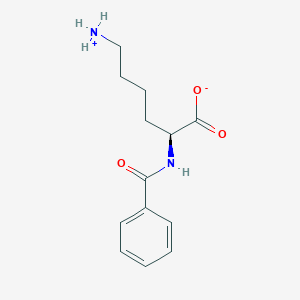

(2S)-6-azaniumyl-2-benzamidohexanoate

Description

Properties

IUPAC Name |

(2S)-6-azaniumyl-2-benzamidohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-9-5-4-8-11(13(17)18)15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHOIXNPULYXFO-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCC[NH3+])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCC[NH3+])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Hydrolysis for Stereoselective Synthesis

Enzymatic methods leverage proteases or peptidases to achieve stereocontrol during hydrolysis. Patent describes the use of subtilisin-like enzymes to hydrolyze precursor peptides under mild conditions (pH 7–9, 25–40°C), yielding (2S)-6-azaniumyl-2-benzamidohexanoate with >95% enantiomeric excess (ee) . For instance, a benzamidohexanoate ester intermediate undergoes enzymatic cleavage at the amide bond, selectively releasing the (S)-configured product.

The reaction milieu typically includes ammonium buffers to stabilize the azanium group, with yields reaching 78–82% after 12–24 hours . Post-hydrolysis purification employs ion-exchange chromatography, exploiting the compound’s cationic nature at neutral pH. Elution with gradients of sodium chloride (0.1–0.5 M) isolates the target compound in >98% purity .

Alkoxycarbonyl-Protected Intermediate Route

Patent outlines a stepwise synthesis via alkoxycarbonyl-protected lysine derivatives. The process begins with L-lysine hydrochloride, which is N<sup>6</sup>-protected using benzylchloroformate (Cbz-Cl) under alkaline conditions (pH 10.5, 20°C) :

Subsequent benzoylation at the α-amino group introduces the benzamido moiety. Reaction with benzoyl chloride in dichloromethane (DCM), catalyzed by N,N-diisopropylethylamine (DIPEA), affords the protected intermediate . Final deprotection of the N<sup>6</sup>-Cbz group via hydrogenolysis (H<sub>2</sub>, Pd/C) yields the target compound.

Table 1: Key Parameters for Alkoxycarbonyl Route

| Parameter | Value |

|---|---|

| Protection Yield | 89% |

| Benzoylation Conditions | DCM, DIPEA, 0°C, 2 h |

| Deprotection Catalyst | 10% Pd/C, H<sub>2</sub> (1 atm) |

| Overall Yield | 65–70% |

Solid-Phase Peptide Synthesis (SPPS)

Patent highlights SPPS using Fmoc-protected lysine resins. The Fmoc group is cleaved with piperidine (20% in DMF), and benzoyl chloride is coupled via HBTU/HOBt activation . After sequential deprotection and coupling, the peptide-resin is treated with trifluoroacetic acid (TFA) to cleave the product, yielding this compound.

Critical Considerations:

Solution-Phase Coupling with Chiral Auxiliaries

A hybrid approach in Patent employs chiral auxiliaries to enforce the (S)-configuration. (2S)-6-Nitro-2-benzamidohexanoic acid is reduced using hydrogenation (Raney Ni, 50 psi H<sub>2</sub>), converting the nitro group to an ammonium moiety . This method avoids enzymatic resolution but requires stringent control over reduction conditions to prevent racemization.

Table 2: Reduction Conditions and Outcomes

| Condition | Specification |

|---|---|

| Catalyst | Raney Nickel (5% w/w) |

| Pressure | 50 psi H<sub>2</sub> |

| Temperature | 25°C |

| Racemization | <2% |

Comparative Analysis of Methodologies

Table 3: Method Comparison

Enzymatic hydrolysis excels in stereoselectivity but faces scalability challenges due to enzyme costs. The alkoxycarbonyl route, while scalable, requires multi-step protection/deprotection. SPPS is ideal for small-scale, high-purity applications but is cost-prohibitive for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-azaniumyl-2-benzamidohexanoate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are typically characterized using advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Scientific Research Applications

(2S)-6-azaniumyl-2-benzamidohexanoate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and applications in drug development.

Industry: It is utilized in the production of various industrial products and materials .

Mechanism of Action

The mechanism of action of (2S)-6-azaniumyl-2-benzamidohexanoate involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the context and application. Detailed studies on the mechanism of action of this compound are available in scientific literature .

Comparison with Similar Compounds

Key Compounds:

(2R,6S)-Dibenzyl 2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate (Compound 9) Features benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. Heptanedioate backbone with 2R,6S stereochemistry. Lacks the azanium group, instead retaining neutral amine-protecting groups.

(2S,6R)-Dibenzyl 2-((R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-(benzyloxy)-5-oxopentanamido)-6-(benzyloxycarbonylamino)heptanedioate (Compound 11) Incorporates Fmoc and Cbz protecting groups. Extended pentanamido side chain with additional ester functionalities.

- Contains a benzamido group but within a β-lactam antibiotic scaffold.

- Complex bicyclic structure with a thiazolidine ring and N,N'-dibenzylethylenediamine counterion.

Methyl Benzoate (CAS 93-58-3) Simple aliphatic benzoate ester lacking amino or azanium groups.

Physicochemical Properties

The azanium group in this compound enhances its polarity compared to protected analogs like Compound 9, which rely on lipophilic protecting groups for synthetic stability. In contrast, methyl benzoate lacks ionic character, rendering it unsuitable for biological applications requiring aqueous solubility .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.